3-nitro-N-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]benzenesulfonamide
Description
3-Nitro-N-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]benzenesulfonamide is a sulfonamide derivative featuring a nitro group at the 3-position of the benzene ring and a trifluoromethyl-substituted benzyl group attached to a pyrazole ring. Its structure combines electron-withdrawing groups (nitro and trifluoromethyl) with a sulfonamide linker, which is commonly associated with enhanced metabolic stability and target-binding affinity in medicinal chemistry . The compound is cataloged under multiple identifiers, including STL393734 and ZINC17094765, and is available from specialized chemical suppliers .
Properties
IUPAC Name |
3-nitro-N-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O4S/c18-17(19,20)13-4-1-3-12(7-13)10-23-11-14(9-21-23)22-29(27,28)16-6-2-5-15(8-16)24(25)26/h1-9,11,22H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWGWVRABVSRIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=N2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90413802 | |
| Record name | 3-nitro-N-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90413802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7166-90-7 | |
| Record name | 3-nitro-N-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90413802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]benzenesulfonamide typically involves multiple steps, starting from readily available precursorsThe nitro group is then introduced through nitration reactions, and finally, the benzenesulfonamide group is added through sulfonation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group .
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent due to its structural features that can influence biological activity. The trifluoromethyl group is known to enhance the potency of drugs by improving their pharmacokinetic properties and metabolic stability .
Case Study : A study highlighted the role of trifluoromethyl-containing compounds in enhancing the efficacy of drugs targeting serotonin receptors, which are crucial in treating mood disorders . The incorporation of such groups has been shown to significantly increase binding affinity and selectivity.
Antimicrobial Activity
Research has indicated that compounds similar to 3-nitro-N-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]benzenesulfonamide exhibit antimicrobial properties. The sulfonamide group is particularly noted for its ability to inhibit bacterial growth.
Case Study : A comparative analysis of various sulfonamide derivatives demonstrated that modifications at the phenyl ring could lead to improved activity against Gram-positive bacteria, suggesting that this compound may have similar effects .
Agricultural Chemistry
The compound's structural characteristics make it a candidate for fungicidal applications. Research into related pyrazole derivatives has shown efficacy in controlling various plant pathogens.
Case Study : Patents have been filed detailing the use of pyrazole derivatives, including those with trifluoromethyl substitutions, for developing fungicides that act at low application rates while maintaining high effectiveness against fungal pathogens .
Mechanism of Action
The mechanism of action of 3-nitro-N-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique pharmacological and chemical properties emerge when compared to analogs with variations in substituents, heterocyclic cores, or functional groups. Below is a detailed analysis supported by data from diverse sources.
Structural Analogues with Pyrazole and Sulfonamide Moieties
Impact of Trifluoromethyl Substitution
The trifluoromethyl (CF₃) group at the phenyl position is a critical feature shared with compounds like N-(pyridin-4-yl)-3-(trifluoromethyl)benzene-1-sulfonamide . This group enhances metabolic stability by resisting oxidative degradation and increases lipophilicity, improving blood-brain barrier penetration . However, replacing CF₃ with methoxy (e.g., 4-Methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide ) reduces electron-withdrawing effects, lowering binding affinity to carbonic anhydrase isoforms by ~20% in vitro .
Role of Heterocyclic Modifications
- Pyrazole vs. Oxadiazole Rings : Compounds like 4-Methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide exhibit reduced aromatic stacking interactions compared to pyrazole-containing analogs, leading to weaker enzyme inhibition (IC₅₀ >10 μM vs. 1–5 μM for pyrazole derivatives) .
- Triazolo[4,3-b]pyridazine Derivatives : The introduction of fused triazole-pyridazine rings (e.g., 2-Fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzenesulfonamide ) confers rigidity, improving selectivity for serine/threonine kinases but reducing solubility .
Biological Activity
3-nitro-N-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]benzenesulfonamide, commonly referred to as compound 7166-90-7, is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its anticancer, anti-inflammatory, and antimicrobial activities, supported by data tables and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 426.37 g/mol. The compound features a nitro group and a trifluoromethyl group, which are known to enhance biological activity in various chemical classes.
| Property | Value |
|---|---|
| CAS Number | 7166-90-7 |
| Molecular Weight | 426.37000 |
| Molecular Formula | C17H13F3N4O4S |
| LogP | 5.33620 |
| PSA | 118.19000 |
Anticancer Activity
Recent studies indicate that pyrazole derivatives exhibit significant anticancer properties. Compound 7166-90-7 has demonstrated efficacy against various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers. In vitro studies show that it inhibits cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
A notable study reported the compound's IC50 values against several cancer types:
| Cancer Type | IC50 (µM) |
|---|---|
| Breast (MDA-MB-231) | 15.2 |
| Lung (A549) | 22.5 |
| Colorectal (HCT116) | 18.7 |
Anti-inflammatory Activity
The anti-inflammatory potential of compound 7166-90-7 has been evaluated in various in vivo models. It was found to significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation.
Case Study:
In a study involving carrageenan-induced paw edema in rats, treatment with the compound resulted in a reduction of edema by approximately 45% compared to the control group.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Structure-Activity Relationship (SAR)
The introduction of the trifluoromethyl group is believed to enhance the lipophilicity and overall biological activity of pyrazole derivatives. Studies suggest that modifications to the pyrazole ring can lead to improved selectivity and potency against specific biological targets.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 3-nitro-N-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]benzenesulfonamide?
A typical synthetic route involves the condensation of 4-hydrazinobenzenesulfonamide hydrochloride with a trifluoromethyl-substituted diketone precursor under reflux conditions in ethanol. For example, analogous compounds are synthesized by refluxing 4,4,4-trifluoro-1-phenyl-1,3-butanedione with 4-hydrazinobenzenesulfonamide hydrochloride in ethanol for 4 hours, followed by recrystallization to yield pure crystals (74% yield) . Optimization may require adjusting reaction times, solvent polarity, or stoichiometry to improve yield and purity.
Q. What analytical techniques are critical for structural characterization of this compound?
Key techniques include:
- Single-crystal X-ray diffraction (SCXRD) : Resolves molecular geometry, dihedral angles (e.g., 55.58° between pyrazole and benzene rings), and hydrogen bonding networks .
- Nuclear Magnetic Resonance (NMR) : Confirms proton environments, particularly for trifluoromethyl and nitro groups.
- Infrared Spectroscopy (IR) : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and N-H vibrations.
- Elemental Analysis : Validates purity and stoichiometry.
SCXRD refinement using programs like SHELXL is essential for resolving structural details, such as torsional angles (e.g., N3—S1—C12—C13 = 83.70°) .
Q. How can researchers ensure purity during synthesis and crystallization?
- Recrystallization : Use polar solvents like ethanol to remove impurities .
- Thermogravimetric Analysis (TGA) : Monitors decomposition profiles to detect solvates or hydrates.
- Water Determination : Employ Karl Fischer titration or gravimetric methods (e.g., USP Method I) to limit water content to ≤0.5% .
Advanced Research Questions
Q. How can crystallographic refinement address structural disorder in derivatives of this compound?
Disordered moieties (e.g., a furyl ring in analogous structures) are modeled by refining rigid groups with fixed bond lengths and angles. For example, disordered furan rings in related sulfonamides are treated as 1:1 disordered components, with Uₙₙ values constrained to equivalent atoms. Reflections with poor agreement (e.g., (8 0 10)) are omitted during refinement cycles . Software like SHELXL allows for restraints (e.g., N-H distance = 0.88±0.01 Å) to stabilize refinement .
Q. What methodologies elucidate hydrogen bonding and supramolecular assembly in crystalline forms?
- Hydrogen Bond Analysis : Identify donor-acceptor pairs (e.g., N-H···O/N interactions) using SCXRD. In analogous compounds, sulfonamide N-H groups form 18-membered {···HNSC₄NN}₂ synthons, creating chains via N-H···O bonds .
- C-H···O Interactions : Analyze weak interactions (e.g., C-H···O distances < 3.2 Å) to explain layer consolidation.
- Topology Tools : Use programs like Mercury to visualize packing motifs (e.g., stacked layers along [1 0 1]) .
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
- Dynamic vs. Static Disorder : NMR may average dynamic disorder (e.g., rotating groups), while SCXRD captures static disorder. Refine occupancy factors in crystallography to match NMR integration ratios.
- Tautomeric Forms : Compare IR carbonyl stretches with SCXRD bond lengths to confirm dominant tautomers .
Q. What strategies optimize reaction yields for trifluoromethyl-substituted pyrazole intermediates?
- Catalysis : Use Pd or Cu catalysts for C-F bond activation in trifluoromethyl precursors.
- Solvent Effects : Polar aprotic solvents (e.g., N,N-dimethylacetamide) enhance solubility of aromatic intermediates .
- Microwave-Assisted Synthesis : Reduce reaction times for cyclocondensation steps .
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
